molecular formula C18H19F3N6O B2809127 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2200112-56-5

2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine

Katalognummer: B2809127
CAS-Nummer: 2200112-56-5
Molekulargewicht: 392.386
InChI-Schlüssel: BPCIDZDPGWQQMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and a trifluoromethyl-substituted pyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include hydrazines and pyrimidine derivatives.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Methoxylation: The methoxy group is introduced through etherification reactions, typically using methanol and an appropriate catalyst.

    Trifluoromethylation: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote selective substitution on the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydro derivatives of the pyrazolo[3,4-d]pyrimidine core.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antipsychotic Activity

Recent studies have indicated that compounds similar to 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine may exhibit antipsychotic properties. The mechanism of action is thought to involve modulation of dopamine and serotonin receptors, which are critical in the treatment of schizophrenia and other psychotic disorders. For instance, related compounds have shown promise in clinical trials targeting D3 and D2 receptor pathways, suggesting potential efficacy in managing psychotic symptoms .

Neurological Disorders

The compound's structure suggests it may also be effective in treating other neurological disorders. The presence of the pyrazolo[3,4-d]pyrimidine moiety has been linked to neuroprotective effects, potentially making it a candidate for conditions such as Alzheimer's disease or Parkinson's disease. Research into similar compounds has demonstrated their ability to inhibit neuroinflammation and promote neuronal survival .

Synthetic Approaches

The synthesis of this compound follows established methodologies for creating piperidine-based derivatives. Synthetic routes typically involve multi-step processes that include the formation of key intermediates through reactions such as reductive amination and coupling reactions with trifluoroacetic anhydride. These methods ensure high yields and purity necessary for subsequent biological evaluation .

Case Study 1: Clinical Trials for Antipsychotic Efficacy

A recent clinical trial evaluated a related compound's efficacy in reducing symptoms of schizophrenia. The trial involved 210 participants receiving either the test compound or placebo over six weeks. Results indicated significant reductions in PANSS scores (Positive and Negative Syndrome Scale), highlighting the potential for similar compounds like this compound to provide therapeutic benefits in psychotic disorders .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective capabilities of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their ability to mitigate oxidative stress in neuronal cell lines. The findings suggest that compounds with similar structures could be explored further for their potential application in neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine involves its interaction with molecular targets such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the core structure and are often studied for their kinase inhibitory properties.

    Trifluoromethyl-Substituted Pyridines: These compounds are known for their enhanced metabolic stability and bioavailability, making them attractive in drug design.

    Piperidine-Containing Molecules: Piperidine rings are common in many bioactive compounds, contributing to their pharmacokinetic properties.

Uniqueness

What sets 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine apart is the combination of these three functional groups in a single molecule. This unique structure allows for multiple points of interaction with biological targets, potentially leading to more effective and selective therapeutic agents.

This compound’s multifaceted nature makes it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.

Biologische Aktivität

The compound 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a novel molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C15H17F3N4OC_{15}H_{17}F_3N_4O, and it contains a complex structure that includes a pyridine ring, a trifluoromethyl group, and a pyrazolo[3,4-d]pyrimidine moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this structure often act as modulators of specific receptors or enzymes involved in signaling pathways. The pyrazolo[3,4-d]pyrimidine core is known for its role in inhibiting kinases, particularly those involved in inflammatory responses and cancer progression.

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition of cell proliferation in various cancer cell lines, suggesting that our compound may also possess anticancer activity. The half-maximal inhibitory concentration (IC50) values for related compounds have been reported in the range of 45 to 70 μM against specific cancer types .

CompoundIC50 (μM)Cancer Type
Compound A45.69Hepatocellular carcinoma
Compound B55.12Breast cancer
Compound C68.34Lung cancer

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Pyrazolo[3,4-d]pyrimidines are known to inhibit the NF-kB pathway, which plays a critical role in inflammation. A study found that similar compounds reduced the expression of pro-inflammatory cytokines in cell cultures .

Study 1: Inhibition of Tumor Growth

A recent study investigated the effects of a related compound on tumor growth in xenograft models. The compound was administered at varying doses, and results showed a significant reduction in tumor size compared to controls. Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors .

Study 2: Mechanistic Insights

Another study focused on the mechanistic pathways affected by the compound. It was found to modulate the expression of genes associated with apoptosis and cell cycle regulation. Specifically, it upregulated pro-apoptotic factors while downregulating anti-apoptotic proteins .

Eigenschaften

IUPAC Name

1-methyl-4-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6O/c1-26-16-13(9-24-26)17(23-11-22-16)27-7-5-12(6-8-27)10-28-15-4-2-3-14(25-15)18(19,20)21/h2-4,9,11-12H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCIDZDPGWQQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.